

Application Notes and Protocols for Cell-Based Assays to Determine MBX3135 Activity

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Compound of Interest

Compound Name: MBX3135

Cat. No.: B12369508

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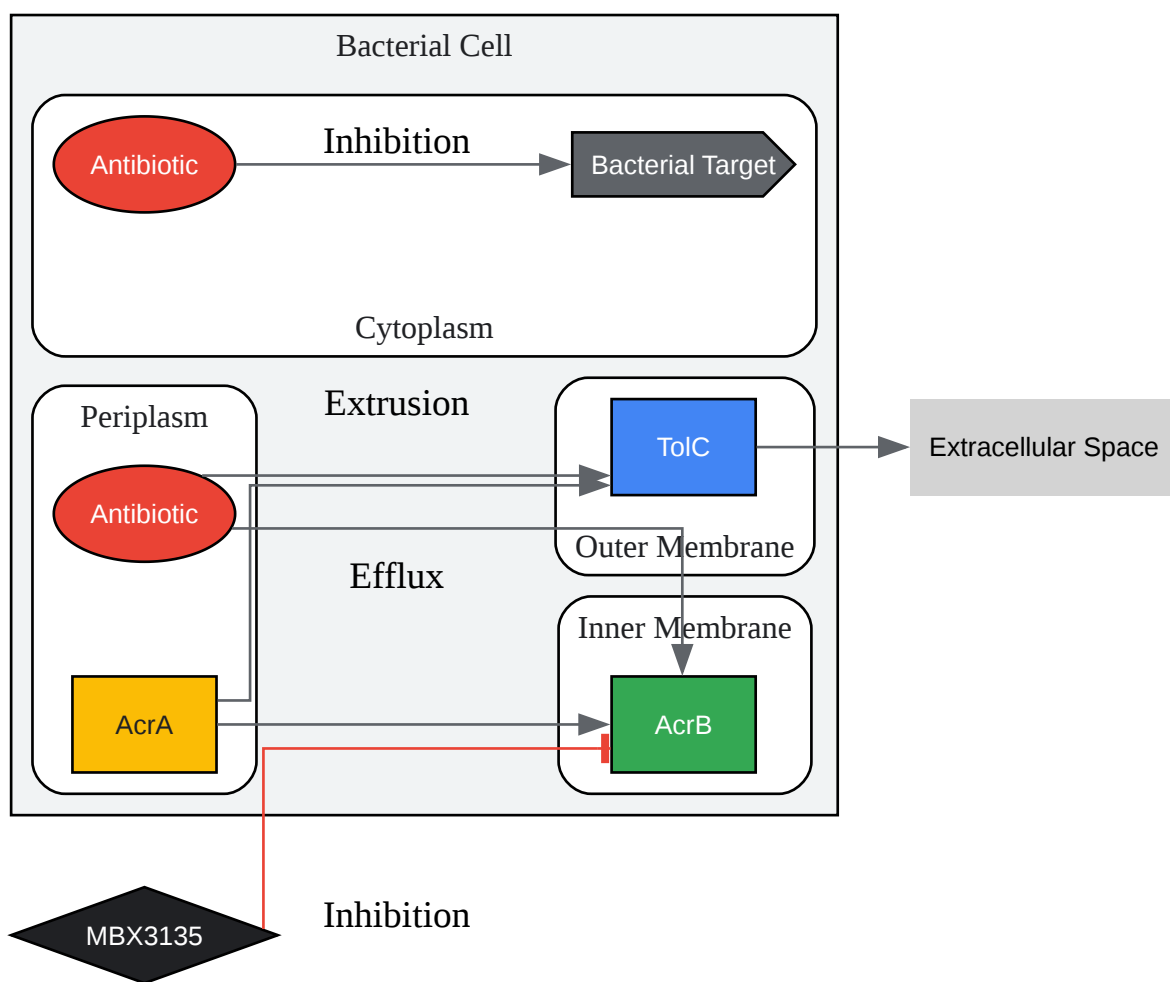
For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX3135 is a potent, novel pyranopyridine derivative that functions as an efflux pump inhibitor (EPI).[1][2] Its primary target is the AcrAB-TolC multidrug efflux pump system in Gram-negative bacteria, such as Escherichia coli.[1][2] This system is a major contributor to multidrug resistance (MDR) in these pathogens.[1][3][4] **MBX3135** enhances the efficacy of various antibiotics by preventing their extrusion from the bacterial cell, thereby increasing their intracellular concentration and restoring their antibacterial activity.[1][3] These application notes provide detailed protocols for key cell-based assays to characterize the activity of **MBX3135**.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of Gram-negative bacteria.[1][2][5] It consists of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC.[1][2] AcrB functions as a homotrimer, with each protomer cycling through three conformations (Loose, Tight, and Open) to bind and extrude substrates from the periplasm to the extracellular space.[1][2] **MBX3135** binds to a hydrophobic trap within the periplasmic domain of the AcrB T protomer, which is thought to inhibit the conformational changes necessary for pump function, effectively blocking the efflux of substrates.[1][2][6]



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Figure 1. Mechanism of action of **MBX3135** on the AcrAB-TolC efflux pump.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays for **MBX3135**.

Table 1: Antibiotic Potentiation by **MBX3135** in *E. coli*

Antibiotic	Strain	MBX3135 Conc. (µM)	Fold Decrease in MIC
Ciprofloxacin	WT (AB1157)	3.13	2
Levofloxacin	WT (AB1157)	3.13	4
Piperacillin	WT (AB1157)	3.13	4
Levofloxacin	Efflux Overexpressing	0.1	>30
Piperacillin	Efflux Overexpressing	0.05	>30

Data compiled from literature.[\[3\]](#)[\[4\]](#)

Table 2: Effect of **MBX3135** on Fluorescent Dye Accumulation in E. coli

Compound	Concentration (µM)	Relative Fluorescence Units (RFU)
Vehicle Control	-	Baseline
MBX3135	12.5	Significantly above Δ acrB strain
Δ acrB strain	-	Increased baseline

Data interpretation based on published findings.[\[2\]](#)[\[6\]](#)

Experimental Protocols

Antibiotic Potentiation Assay (Checkerboard Microdilution)

This assay determines the ability of **MBX3135** to enhance the activity of a given antibiotic against a bacterial strain. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence and absence of the inhibitor.

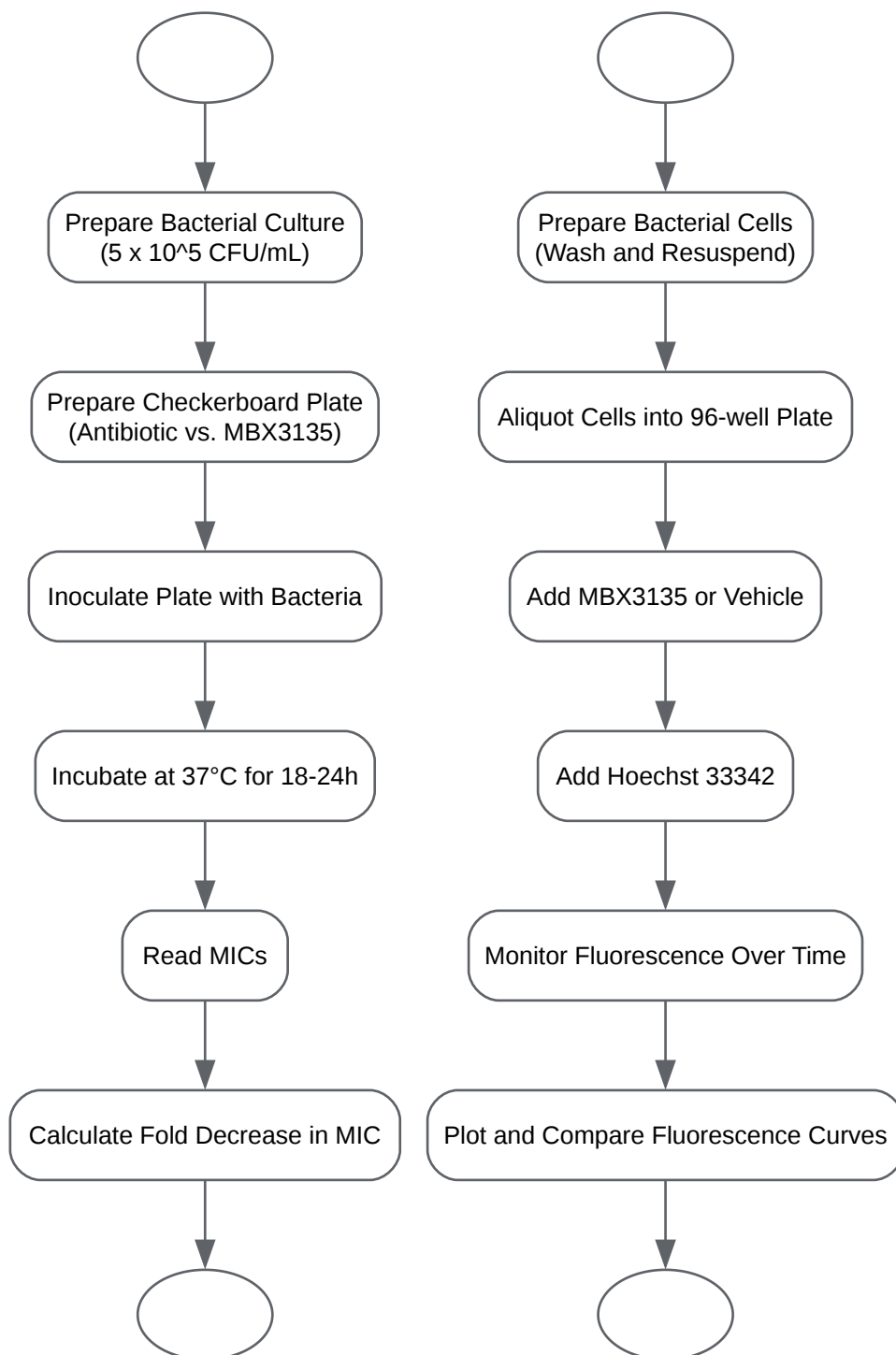
Materials:

- Bacterial strain (e.g., E. coli AB1157)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin, piperacillin)
- **MBX3135** stock solution (in DMSO)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Protocol:

- Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into CAMHB and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Plate Setup:
 - Prepare serial twofold dilutions of the antibiotic vertically down the columns of the 96-well plate in CAMHB.
 - Prepare serial twofold dilutions of **MBX3135** horizontally across the rows of the plate in CAMHB.
 - This creates a matrix of antibiotic and inhibitor concentrations.
- Inoculation: Add the diluted bacterial culture to each well of the microtiter plate.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Determine the MIC of the antibiotic alone (the lowest concentration with no visible bacterial growth).
 - Determine the MIC of the antibiotic in the presence of each concentration of **MBX3135**.

- Calculate the fold decrease in MIC as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of **MBX3135**.



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